molecular formula C10H11FN2O4 B8306812 N-(5-Fluoro-2-nitrophenyl)-2-methylalanine

N-(5-Fluoro-2-nitrophenyl)-2-methylalanine

Cat. No. B8306812
M. Wt: 242.20 g/mol
InChI Key: DJFWHWSKWHCIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Fluoro-2-nitrophenyl)-2-methylalanine is a useful research compound. Its molecular formula is C10H11FN2O4 and its molecular weight is 242.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H11FN2O4

Molecular Weight

242.20 g/mol

IUPAC Name

2-(5-fluoro-2-nitroanilino)-2-methylpropanoic acid

InChI

InChI=1S/C10H11FN2O4/c1-10(2,9(14)15)12-7-5-6(11)3-4-8(7)13(16)17/h3-5,12H,1-2H3,(H,14,15)

InChI Key

DJFWHWSKWHCIJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)NC1=C(C=CC(=C1)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 32.62 g of 2,4-difluoronitrobenzene, 24.2 g of 2-aminoisobutyric acid, 15.2 g of potassium carbonate, 100 ml of acetonitrile, and 100 ml of water is heated at 80° for 2 days (until TLC shows little or no starting material). The reaction is then cooled and acetonitrile is removed under reduced pressure. The pH is adjusted to 5 with 4N hydrochloric acid and the mixture is extracted with chloroform (3×300 ml). The organic layers are dried over sodium sulfate and concentrated. The material is used in the next step without further purification.
Quantity
32.62 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.